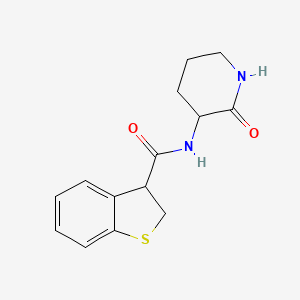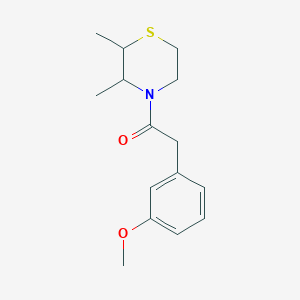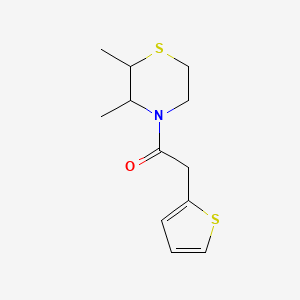![molecular formula C15H21NO2S B7594065 (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases.
作用機序
The mechanism of action of (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone involves the inhibition of enzymes such as tyrosinase, carbonic anhydrase, and cholinesterase. This leads to a decrease in the activity of these enzymes, which in turn affects various physiological processes. For example, the inhibition of tyrosinase leads to a decrease in the production of melanin, which is beneficial in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the enzyme that it inhibits. For example, the inhibition of carbonic anhydrase leads to a decrease in the production of aqueous humor, which is beneficial in the treatment of glaucoma. Similarly, the inhibition of cholinesterase leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone in lab experiments include its high potency, selectivity, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling.
将来の方向性
The future directions for the research on (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone include the development of more potent and selective inhibitors of enzymes, the study of its pharmacokinetics and pharmacodynamics, and its potential use in the treatment of other diseases. Additionally, its use as a tool in chemical biology and drug discovery can also be explored.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in the treatment of various diseases. Its mechanism of action involves the inhibition of several enzymes, and its biochemical and physiological effects are dependent on the enzyme that it inhibits. While it has advantages and limitations for lab experiments, its future directions include the development of more potent and selective inhibitors, the study of its pharmacokinetics and pharmacodynamics, and its potential use in the treatment of other diseases.
合成法
The synthesis of (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone involves the reaction between 2-(methoxymethyl)phenylboronic acid and 2,3-dimethylthiomorpholine-4-carbaldehyde in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high amount of the desired product.
科学的研究の応用
(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several enzymes such as tyrosinase, carbonic anhydrase, and cholinesterase. These enzymes play a crucial role in various physiological processes, and their inhibition has shown promising results in the treatment of diseases such as cancer, Alzheimer's disease, and glaucoma.
特性
IUPAC Name |
(2,3-dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11-12(2)19-9-8-16(11)15(17)14-7-5-4-6-13(14)10-18-3/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCSQVZWXLJNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)C2=CC=CC=C2COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)
![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)




![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)

